2-(2-Octoxyethoxy)ethanol

Description

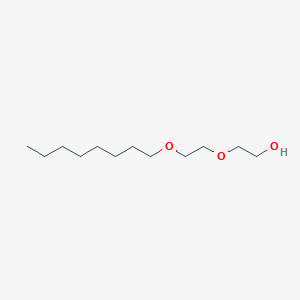

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-octoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSYZZUVPRGESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369087 | |

| Record name | SBB060180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-37-8 | |

| Record name | SBB060180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Octoxyethoxy Ethanol and Its Analogs

Established Synthetic Pathways for Ether-Alcohol Linkages

The creation of the ether-alcohol linkage in 2-(2-octoxyethoxy)ethanol predominantly relies on well-established reactions, namely etherification and alcohol ethoxylation. These methods provide reliable routes to the target molecule, with ongoing research focused on refining these processes for industrial-scale production.

Etherification Reactions in the Synthesis of this compound (e.g., Adaptations of Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. byjus.comwikipedia.org This SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this could involve the reaction of an octoxide with a 2-(2-haloethoxy)ethanol or the reaction of a 2-(2-octoxyethoxy)ethoxide with a haloethane. The reaction is typically conducted in the presence of a strong base like sodium hydride (NaH) to deprotonate the alcohol, forming the nucleophilic alkoxide. masterorganicchemistry.com The choice of reactants is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1-Octanol (B28484) | 2-(2-Chloroethoxy)ethanol | Strong base (e.g., NaH) | This compound |

| Sodium octoxide | 2-Chloroethoxyethanol | Inert solvent | This compound |

Alcohol Ethoxylation Approaches for Oligoethylene Glycol Ethers

Alcohol ethoxylation is a major industrial process for producing oligoethylene glycol ethers. wikipedia.org This method involves the reaction of an alcohol with ethylene (B1197577) oxide. wikipedia.orgerasm.org For the synthesis of this compound, 1-octanol would be reacted with two equivalents of ethylene oxide. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and is carried out at elevated temperatures and pressures. wikipedia.org This process results in a distribution of ethoxylates with varying lengths of the polyethylene (B3416737) glycol chain. windows.netwindows.net

The general reaction is as follows: CH3(CH2)7OH + 2 (CH2CH2)O → CH3(CH2)7(OCH2CH2)2OH

This process is highly exothermic and requires careful temperature control to prevent runaway reactions. wikipedia.org The resulting product mixture often requires purification to isolate the desired this compound.

Novel Catalytic Systems in the Synthesis of this compound

The development of novel catalytic systems is a key area of research to improve the synthesis of ether alcohols like this compound. These new catalysts aim to enhance selectivity, reduce reaction times, and allow for milder reaction conditions.

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild conditions for alcohol dehydrogenation, a key step in some etherification pathways. rsc.org For instance, iridium-based homogeneous catalysts have shown high efficiency in glycerol (B35011) dehydrogenation. rsc.org While not directly applied to this compound, these systems demonstrate the potential for selective C-H functionalization of ethers. acs.org Ruthenium-hydride complexes have also been developed for the selective etherification of two different alcohols, providing a direct route to unsymmetrical ethers. acs.org This approach could be adapted for the synthesis of this compound from 1-octanol and diethylene glycol.

Heterogeneous Catalysis in the Production of Related Ether Alcohols

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. rsc.org Acidic resins like Amberlyst™ 70 have been used for the etherification of alcohols to produce diesel-range ethers. rsc.org Nanoporous aluminosilicates have also proven effective in catalyzing the dehydrative etherification of glycerol with alcohols. scispace.com These solid acid catalysts can facilitate the formation of ether linkages under relatively mild conditions. For the synthesis of ether alcohols, bi-functional catalysts, such as Al-Ni-P systems, have been shown to be efficient for the direct synthesis of unsaturated ethers from aldehydes and alcohols. mdpi.com Furthermore, palladium on carbon (Pd/C) has been used as a catalyst for the synthesis of ethers from alcohols and carbonyl compounds under a hydrogen atmosphere. oup.com

| Catalyst Type | Example | Application in Ether Synthesis | Reference |

|---|---|---|---|

| Homogeneous | Ruthenium-hydride complex | Selective etherification of two different alcohols | acs.org |

| Heterogeneous | Amberlyst™ 70 | Etherification of C4+ alcohols | rsc.org |

| Heterogeneous | Nanoporous aluminosilicates | Dehydrative etherification of glycerol | scispace.com |

| Heterogeneous | Al-Ni-P | Synthesis of unsaturated ethers from aldehydes and alcohols | mdpi.com |

| Heterogeneous | Pd/C | Synthesis of ethers from alcohols and carbonyls | oup.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. mdpi.comscienceinschool.org Key principles include atom economy, the use of less hazardous chemical syntheses, and the use of renewable feedstocks. acs.org

In the context of this compound synthesis, a greener approach to the Williamson ether synthesis would involve using a base that is less hazardous than sodium hydride and a solvent that is more environmentally benign. Phase transfer catalysis is an approach used in industrial synthesis to improve the efficiency of such reactions. byjus.com

The direct catalytic synthesis of ethers from alcohols is a greener alternative to the Williamson ether synthesis as it avoids the use of alkyl halides and generates water as the only byproduct. masterorganicchemistry.com The use of heterogeneous catalysts that can be easily recovered and reused also aligns with green chemistry principles by reducing waste. scispace.com Furthermore, exploring the use of bio-based 1-octanol derived from renewable resources would contribute to a more sustainable production process for this compound. rsc.org

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. docbrown.infostudymind.co.uk Reactions with high atom economy are inherently more sustainable as they generate less waste. science-revision.co.uk

The Williamson ether synthesis is a common and classical method for preparing ethers and can be adapted for this compound. One plausible route involves the reaction of the sodium salt of diethylene glycol monoethyl ether with an octyl halide. A more direct and higher atom economy approach is the direct addition of an alcohol to an epoxide, followed by subsequent ethoxylation. However, the most straightforward and commonly employed industrial synthesis involves the reaction of n-octanol with two equivalents of ethylene oxide.

Reaction: CH₃(CH₂)₇OH + 2 C₂H₄O → CH₃(CH₂)₇OCH₂CH₂OCH₂CH₂OH

This addition reaction is a prime example of a process with 100% theoretical atom economy, as all atoms from the reactants are incorporated into the final product molecule. docbrown.info In practice, reaction efficiency is also determined by the chemical yield and the selectivity of the reaction, which can be influenced by catalysts and reaction conditions. For instance, the base-catalyzed ethoxylation of alcohols is highly efficient, often providing high yields of the desired product.

Below is a comparative table illustrating the theoretical atom economy for different synthetic approaches.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Ethoxylation of n-Octanol | n-Octanol, Ethylene Oxide | This compound | None | 100% |

| Williamson Synthesis | Sodium 2-(2-hydroxyethoxy)ethoxide, 1-Bromooctane (B94149) | This compound | Sodium Bromide (NaBr) | ~60-70% (dependent on specific reactants) |

This table provides an interactive comparison of the atom economy for different synthesis methods.

Solvent Selection and Recovery in Large-Scale Synthetic Processes

Solvents are a critical component of many chemical syntheses, but their use contributes significantly to the environmental footprint of a process. whiterose.ac.uk The selection of solvents in large-scale manufacturing is therefore guided by several factors, including reaction compatibility, safety, environmental impact, and the potential for recovery and recycling. researchgate.netnih.gov

For the synthesis of this compound, which is often carried out as a neat reaction without a solvent, the focus shifts to the purification stages. If a solvent is required, modern solvent selection guides, such as those developed by pharmaceutical companies like Sanofi, categorize solvents from "recommended" to "banned" based on a comprehensive assessment of their properties. ubc.ca For a process like ethoxylation, a high-boiling point, non-reactive solvent might be considered if necessary, although the preference is for solvent-free conditions.

In large-scale operations, the recovery of solvents is crucial for economic and environmental reasons. Distillation is a common method for solvent recovery, and the choice of solvent can be influenced by its boiling point and the formation of azeotropes with other components in the reaction mixture. ubc.ca

The following table outlines potential solvents and their classification based on green chemistry principles.

| Solvent | Boiling Point (°C) | Classification | Key Considerations |

| Toluene | 111 | Usable (Substitution advisable) | Effective for many organic reactions but has associated health and environmental concerns. alliancechemical.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Recommended | A bio-based solvent that is a greener alternative to THF and other ethers. whiterose.ac.uk |

| n-Butanol | 117 | Recommended | Often used in couplings and can be a suitable reaction medium. ubc.ca |

| N,N-Dimethylformamide (DMF) | 153 | Problematic/Undesirable | Effective but has significant health concerns (reprotoxic). whiterose.ac.ukresearchgate.net |

This interactive table allows for the sorting and filtering of solvents based on their properties and classification.

Derivatization Strategies for this compound

Derivatization involves the chemical modification of a compound to create new molecules with potentially different properties. For this compound, the primary sites for derivatization are the terminal hydroxyl group and the octyl chain.

Functional Group Interconversions of the Terminal Hydroxyl Group

The terminal primary alcohol of this compound is a versatile functional group that can undergo a variety of transformations. imperial.ac.ukscribd.com These interconversions are fundamental in organic synthesis for creating a range of new compounds. ub.eduyoutube.com

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. fiveable.me Further oxidation with stronger agents, such as potassium permanganate (B83412) or Jones reagent, can yield the corresponding carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions leads to the formation of esters. This is a common strategy for modifying the polarity and biological activity of a molecule.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a reactive handle for further nucleophilic substitution reactions. ub.edu

Etherification: Further reaction with an alcohol under acidic conditions or via the Williamson ether synthesis can extend the polyether chain or introduce different alkyl groups.

The table below summarizes key functional group interconversions for the terminal hydroxyl group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Halogenation | Thionyl Chloride (SOCl₂) | Alkyl Chloride |

This interactive table details various derivatization reactions of the hydroxyl group.

Alkyl Chain Modifications and Their Synthetic Implications

Modification of the octyl chain in this compound is typically achieved by starting the synthesis with a different primary alcohol. This approach allows for the creation of a homologous series of compounds with varying alkyl chain lengths, which can systematically alter properties like surfactant efficacy, solubility, and viscosity.

For instance, patents have described analogs such as 2-[2-(2-tetradecoxyethoxy)ethoxy]ethanol, which incorporates a C14 alkyl chain. google.comgoogle.comgoogle.com The synthesis of such an analog would follow the same ethoxylation procedure but would utilize 1-tetradecanol (B3432657) as the starting alcohol instead of n-octanol.

The synthetic implications of these modifications are primarily related to the choice of the initial raw material. The physical properties of the starting alcohol (e.g., melting point, boiling point) may necessitate adjustments to the reaction conditions, such as temperature and mixing, to ensure an efficient and complete reaction. The resulting long-chain ether-alcohols often exhibit more pronounced surfactant properties due to the increased length of the hydrophobic alkyl tail.

The following table lists some analogs of this compound with modified alkyl chains.

| Compound Name | Starting Alcohol | Alkyl Chain Length |

| 2-(2-Butoxyethoxy)ethanol (B94605) | 1-Butanol | C4 |

| 2-(2-Hexoxyethoxy)ethanol | 1-Hexanol | C6 |

| 2-(2-Decoxyethoxy)ethanol | 1-Decanol | C10 |

| 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethanol | 1-Tetradecanol | C14 |

This interactive table showcases analogs with varying alkyl chain lengths.

Advanced Spectroscopic and Structural Elucidation of 2 2 Octoxyethoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Characterization of 2-(2-Octoxyethoxy)ethanol

The ¹H and ¹³C NMR spectra of this compound provide definitive information about the number and chemical environment of the hydrogen and carbon atoms, respectively. The electronegative oxygen atoms cause a deshielding effect, shifting the signals of nearby protons and carbons to a higher chemical shift (downfield).

In the ¹H NMR spectrum, the protons closest to the oxygen atoms (e.g., -O-CH ₂-) appear at higher chemical shifts compared to the protons in the alkyl chain. The terminal methyl group (-CH₃) of the octyl chain is expected to be the most shielded and thus appear at the lowest chemical shift.

In the ¹³C NMR spectrum, a distinct signal is expected for each carbon atom in a unique chemical environment. Similar to the proton spectrum, carbons bonded to oxygen atoms are significantly deshielded and resonate at higher ppm values. libretexts.org The chemical shifts can be predicted based on the structure and comparison with similar compounds. libretexts.orgchemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| HO-CH₂- | Triplet | ~2.5 (Varies with solvent, concentration) |

| -CH₂-OH | Triplet | ~3.71 |

| -OCH₂CH ₂OH | Triplet | ~3.65 |

| -OCH₂CH ₂O- (central) | Triplet | ~3.60 |

| Octyl -OCH ₂- | Triplet | ~3.55 |

| Octyl -OCH₂CH ₂- | Quintet | ~1.58 |

| Octyl -(CH₂)₅- | Multiplet | ~1.29 |

| Octyl -CH₃ | Triplet | ~0.88 |

Note: Data are estimated values. Actual shifts can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~61.5 |

| HOCH₂C H₂O- | ~72.6 |

| -OCH₂C H₂O- (central) | ~70.7 |

| Octyl -OC H₂- | ~70.4 |

| Octyl -OCH₂C H₂- | ~31.8 |

| Octyl -CH₂CH₂CH₂CH₂CH₂CH₃ | ~29.5 |

| Octyl -CH₂CH₂CH₂CH₂CH₂CH₃ | ~29.3 |

| Octyl -CH₂CH₂CH₂CH₂CH₂CH₃ | ~26.1 |

| Octyl -CH₂CH₃ | ~22.7 |

| Octyl -CH₃ | ~14.1 |

Note: Data are estimated values. Actual shifts can vary based on solvent and experimental conditions. libretexts.orgdocbrown.info

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which helps to piece together the molecular structure. ucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene (B1212753) (-CH₂-) groups. For example, the protons of the terminal methyl group (~0.88 ppm) would show a correlation to the adjacent methylene protons, and so on along the octyl chain and the ethoxy linkages, confirming the sequence of the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the signals of protons with their directly attached carbon atoms. libretexts.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which proton signal corresponds to which carbon signal. For instance, the proton signal at ~3.71 ppm would correlate with the carbon signal at ~61.5 ppm, confirming the -CH₂OH group. youtube.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. umd.edu The molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

For this compound (C₁₂H₂₆O₃, Molecular Weight: 218.33 g/mol ), the expected ions would be:

[M+H]⁺: m/z ≈ 219.19

[M+Na]⁺: m/z ≈ 241.17

This technique confirms the molecular formula of the compound with high accuracy. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC separates the compound from any impurities, providing a measure of its purity. The separated compound then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy technique that causes the molecule to fragment in a reproducible manner, creating a characteristic mass spectrum that serves as a molecular fingerprint. nist.gov

The fragmentation of this compound would likely proceed via cleavage of the C-O and C-C bonds. Common fragments would include the loss of alkyl radicals and smaller ethylene (B1197577) glycol units.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment Identity |

| 173 | [M - CH₂CH₂OH]⁺ |

| 129 | [M - C₆H₁₃]⁺ |

| 113 | [C₈H₁₇]⁺ (Octyl cation) |

| 89 | [HOCH₂CH₂OCH₂]⁺ |

| 45 | [HOCH₂CH₂]⁺ |

Note: The relative abundance of these fragments provides a pattern used for identification against spectral libraries. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sawiley-vch.de IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds that have a changing polarizability. photothermal.com

For this compound, the key vibrational modes are:

O-H Stretch: A strong, broad absorption band in the IR spectrum around 3400 cm⁻¹ is characteristic of the hydroxyl group, primarily due to hydrogen bonding. This band is typically weak in the Raman spectrum.

C-H Stretch: Strong bands in both IR and Raman spectra between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the octyl and ethoxy groups. researchgate.net

C-O Stretch: Strong C-O stretching vibrations from the ether linkages and the alcohol group are expected in the IR spectrum in the region of 1050-1150 cm⁻¹. These may be weaker in the Raman spectrum.

C-C Stretch: These vibrations appear in the fingerprint region (800-1200 cm⁻¹) and are often more prominent in the Raman spectrum, which is sensitive to the symmetric vibrations of the carbon backbone. ksu.edu.sa

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Strong |

| CH₂ Bend | 1450 - 1485 | Medium | Medium |

| C-O Stretch (ether & alcohol) | 1050 - 1150 | Strong | Medium |

| C-C Stretch | 800 - 1200 | Medium | Strong |

Advanced Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound and its potential impurities are critical for ensuring its quality and purity. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving this. These methods offer high resolution and sensitivity, allowing for the detailed characterization of the compound.

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography is a premier technique for assessing the volatile purity of substances and for quantifying volatile impurities. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile species suitable for GC analysis. researchgate.net

A common derivatization technique is silylation, where the hydroxyl group of the alcohol is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net This derivatized sample is then injected into the gas chromatograph.

The separation in GC is achieved using a capillary column coated with a non-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane. The oven temperature is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification due to its excellent sensitivity towards organic compounds. For the identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable, providing structural information based on the mass-to-charge ratio of the fragmented ions. nih.govshimadzu.com

Detailed Research Findings:

GC methods have been successfully developed for the quality control of ethoxylated alcohols, enabling the determination of residual starting materials and low molecular weight oligomers. thermofisher.comgoogle.com The use of a high-temperature GC setup is often required for the analysis of these compounds, even after derivatization. thermofisher.com Headspace GC-MS is a particularly useful technique for the analysis of very volatile impurities, such as residual solvents from the manufacturing process. nih.gov The validation of these GC methods typically includes assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. shimadzu.comfda.gov

Table 2: Illustrative GC Analysis of Volatile Impurities in this compound This table presents hypothetical data representative of a typical GC-FID analysis for purity assessment.

| Impurity | Retention Time (min) | Concentration (ppm) | LOD (ppm) | LOQ (ppm) |

|---|---|---|---|---|

| n-Octanol (as TMS ether) | 9.8 | 150 | 5 | 15 |

| Ethylene Glycol (as di-TMS ether) | 5.3 | <10 | 1 | 5 |

| Diethylene Glycol (as di-TMS ether) | 7.6 | 50 | 2 | 10 |

Computational and Theoretical Investigations of 2 2 Octoxyethoxy Ethanol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods can predict a wide range of properties from the ground state geometry to reactivity indices.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(2-Octoxyethoxy)ethanol, DFT calculations could provide valuable insights into its molecular properties. By solving the Kohn-Sham equations for the molecule, it would be possible to determine key characteristics such as its optimized molecular geometry, bond lengths, and bond angles.

Furthermore, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. The results of such calculations would typically include the molecule's dipole moment and Mulliken or Natural Bond Orbital (NBO) population analysis, which assigns partial charges to each atom.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Unit |

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Highest Occupied Molecular Orbital (HOMO) Energy | Data not available | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Note: The data in this table is hypothetical and serves as an example of what DFT calculations would yield. No published data is currently available.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. Similarly, by calculating the vibrational frequencies of the molecule, it is possible to generate a theoretical IR spectrum. The calculated frequencies and intensities can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The long octoxy chain and the ethoxy linkages allow for a wide range of possible three-dimensional structures.

MD simulations can track the trajectory of each atom in the molecule over time, providing a detailed picture of its dynamic behavior. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences of this compound is key to understanding its physical properties and how it interacts with other molecules.

Prediction of Chemical Activity Descriptors and Reaction Pathways

Computational chemistry provides tools to predict the reactivity of a molecule and to map out potential reaction pathways. For this compound, this could involve identifying the most likely sites for electrophilic or nucleophilic attack.

Chemical activity descriptors, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), can be calculated to assess the molecule's reactivity. A small HOMO-LUMO gap typically indicates higher reactivity. Other descriptors, such as Fukui functions, can be used to predict the local reactivity of different atomic sites within the molecule.

Computational Modeling of Solvation Effects and Solution Behavior

The behavior of this compound in solution is critical for many of its applications. Computational models can be used to study how the solvent affects the molecule's conformation, electronic structure, and reactivity.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent as a continuous medium. For more detailed insights, explicit solvation models can be employed, where individual solvent molecules are included in the simulation box with the this compound molecule. These simulations can provide information on the structure of the solvation shell and the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Chemical Reactivity and Mechanistic Studies of 2 2 Octoxyethoxy Ethanol

Reactions of the Terminal Hydroxyl Functional Group

The terminal hydroxyl group in 2-(2-octoxyethoxy)ethanol is a primary alcohol, which imparts characteristic reactivity to the molecule. msu.edu This group is polar due to the high electronegativity of the oxygen atom, making the attached hydrogen and carbon atoms electrophilic. msu.edu

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. savemyexams.com Common oxidizing agents for this transformation include acidified potassium dichromate(VI) (K₂Cr₂O₇) and chromium trioxide (CrO₃). savemyexams.comlibretexts.org

The selective oxidation of primary alcohols to aldehydes requires careful control of the reaction, as the aldehyde can be further oxidized to a carboxylic acid. savemyexams.com To achieve this selectivity, the aldehyde, which typically has a lower boiling point than the parent alcohol, can be distilled off as it is formed. savemyexams.com Conversely, to produce the carboxylic acid, the reaction is often carried out under reflux with an excess of the oxidizing agent. savemyexams.comsavemyexams.com

Kinetic and mechanistic studies on the oxidation of similar glycol ethers, such as 2-(2-methoxyethoxy)ethanol (B87266) (MEE) and 2-(2-ethoxyethoxy)ethanol (EEE), by ditelluratocuprate(III) (DTC) in an alkaline medium, have shown a first-order dependence on the oxidant and a fractional order on the alcohol. researchgate.net The proposed mechanism involves the formation of a complex between the alcohol and the oxidant, which then decomposes in a rate-determining step to form a free radical intermediate. researchgate.net This intermediate is then rapidly oxidized to the final aldehyde product. researchgate.net

Table 1: Rate Constants and Activation Parameters for the Oxidation of Glycol Ethers by Ditelluratocuprate(III)

| Glycol Ether | Rate Constant (k/s⁻¹) at 298.2 K | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|

| 2-(2-methoxyethoxy)ethanol (MEE) | 0.46 | 55.2 | -89.5 |

| 2-(2-ethoxyethoxy)ethanol (EEE) | 0.62 | 52.1 | -98.3 |

Source: Adapted from kinetic studies on similar glycol ethers. researchgate.net

The terminal hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the product, the water formed is typically removed. chemguide.co.uk

Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides, can be used to achieve a faster and often irreversible reaction. libretexts.org This reaction is usually carried out in the presence of a base to neutralize the HCl produced. libretexts.org

Etherification of the terminal hydroxyl group can be achieved through reactions like the Williamson ether synthesis. msu.edu This involves converting the alcohol to its alkoxide ion by reacting it with a strong base, followed by a nucleophilic substitution reaction with an alkyl halide. msu.edu Another approach is the reductive etherification, which involves the coupling of an alcohol with a ketone in the presence of a catalyst and a reducing agent. nrel.gov

Reactivity of Polyether Linkages

The ether bonds in this compound are generally stable but can undergo specific reactions under certain conditions. wikipedia.org

Like many ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, light, and heat, leading to the formation of unstable and potentially explosive peroxides. sigmaaldrich.comutdallas.edu The mechanism involves a free-radical chain reaction where a hydrogen atom on a carbon adjacent to an ether oxygen is abstracted, and the resulting radical reacts with oxygen to form a hydroperoxide. sigmaaldrich.com For this reason, peroxide-forming solvents are often stored in opaque containers under an inert atmosphere and may contain inhibitors like BHT. utdallas.edusciencemadness.org Related glycol ethers are listed as chemicals that can form peroxides. sigmaaldrich.comucsc.edu

The degradation of similar glycol ethers can also occur through microbial action. nih.gov For instance, the degradation of 2-butoxyethanol (B58217) has been shown to proceed via oxidation of the terminal alcohol to a carboxylic acid, followed by cleavage of the ether bond. nih.gov

The cleavage of the ether bonds in this compound typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

The first step in the acidic cleavage is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org In the case of primary alkyl ethers, a halide ion then acts as a nucleophile and attacks the less sterically hindered carbon in an Sₙ2 reaction, resulting in an alcohol and an alkyl halide. libretexts.orgmasterorganicchemistry.com If an excess of the strong acid is used, the alcohol formed can be further converted to an alkyl halide. libretexts.org

Table 2: General Products of Ether Cleavage with Strong Acid (HX)

| Ether Type | Reaction | Products | Mechanism |

|---|---|---|---|

| Primary Alkyl Ether | R-O-R' + HX | R-OH + R'-X | Sₙ2 |

| Tertiary Alkyl Ether | R-O-C(CH₃)₃ + HX | R-OH + X-C(CH₃)₃ | Sₙ1 |

Source: General principles of ether cleavage. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Anaerobic cleavage of ether bonds has also been observed in microbial degradation pathways. d-nb.info For example, the anaerobic bacterium Acetobacterium sp. can cleave the ether bond of 2-phenoxyethanol (B1175444) to produce phenol (B47542) and acetaldehyde. d-nb.info

Interactions with Metal Species and Complexation Chemistry

The oxygen atoms in the ether and hydroxyl groups of this compound have lone pairs of electrons, which allow them to act as ligands and coordinate with metal ions to form complexes. This property is evident in the oxidation of similar glycol ethers by metal-containing species like ditelluratocuprate(III), where the formation of a transient complex between the glycol ether and the Cu(III) species is a key step in the reaction mechanism. researchgate.net

The ability of polyethers to chelate metal ions is a well-known phenomenon, with crown ethers being a prime example. While this compound is an acyclic polyether, it can still wrap around certain metal cations, with the oxygen atoms coordinating to the metal center. The stability of these complexes depends on factors such as the size and charge of the metal ion and the chain length of the polyether.

Chelation and Coordination Properties of Glycol Ethers

Glycol ethers, including this compound, possess multiple oxygen atoms with lone pairs of electrons, making them effective ligands for a variety of metal cations. The oxygen atoms of the ether linkages and the terminal hydroxyl group can act as donor sites, allowing the molecule to coordinate to a metal center. This interaction is analogous to the well-documented chelating ability of glymes (glycol diethers) and crown ethers. nih.govresearchgate.net

The solvating power of ether-type solvents generally increases with the number of ether oxygens. nih.gov In this compound, the two ether oxygens and the alcohol oxygen can collectively bind to a single metal ion, a phenomenon known as chelation, which results in a thermodynamically stable ring-like structure. The stability of such complexes is often enhanced compared to coordination with monodentate ligands. The general principle of chelation involves the formation of these coordinate bonds to trap metal ions in circular structures. interchim.fr

Catalytic Roles in Organometallic Chemistry

The unique properties of glycol ethers allow them to play several important roles in organometallic catalysis. These roles can be broadly categorized as direct catalytic activity, use as a component of a more complex ligand, or as a specialized solvent.

Direct Catalytic Activity: Certain oligoethylene glycol ethers have been shown to directly catalyze reactions. For instance, they can promote the disproportionation of triethoxysilane (B36694) to tetraethoxysilane and silane (B1218182) at room temperature. The proposed mechanism involves the formation of hypervalent silicon complexes, where the glycol ether acts as a ligand to stabilize the reactive intermediate. researchgate.net

Ligand Modification: A significant application of glycol ether moieties is their incorporation into the structure of other ligands to modify the properties of a metal catalyst. mdpi.com By attaching a polyethylene (B3416737) glycol (PEG) or similar chain to a ligand, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), the resulting organometallic complex can be rendered soluble in aqueous or other polar phases. mdpi.comrsc.org This strategy is critical for developing catalysts for aqueous-phase reactions and for facilitating catalyst recovery and reuse, a key principle of green chemistry. rsc.org

Specialized Solvents: Glycol ethers are widely used as solvents in industrial processes, including in the formulation of paints, inks, and cleaners. In the context of catalysis, they are more than just inert media. Their ability to coordinate with metal ions allows them to act as coupling agents and to stabilize catalytic species. merckmillipore.com For example, diethylene glycol monobutyl ether, a close structural analog of this compound, is used as a solvent, diluent, and dispersant in various applications. nih.gov The choice of solvent can significantly influence the reaction mechanism and selectivity in organometallic catalysis. scielo.br

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Direct kinetic and thermodynamic data for transformations of this compound are not widely available in published literature. However, its reactivity can be inferred from studies on analogous compounds, particularly other primary alcohols and shorter-chain glycol ethers. The primary reactions of the hydroxyl group include esterification, oxidation, and etherification. merckmillipore.com

Reaction Kinetics: Esterification is a fundamental reaction of alcohols. The kinetics of the acid-catalyzed esterification of ethanol (B145695) with acetic acid have been extensively studied and can serve as a model. ije.iruobaghdad.edu.iqresearchgate.neteverant.org This reaction is typically reversible and follows a second-order rate law. everant.org

The general rate equation for a reversible second-order esterification is: (-rA) = k1[RCOOH][R'OH] – k-1[Ester][H2O]

The presence of the bulky octoxyethoxy group in this compound would be expected to introduce steric hindrance, likely resulting in a lower reaction rate constant (k1) compared to that of ethanol under similar conditions.

| Temperature (°C) | Forward Rate Constant (k₁) (L/mol·min) | Equilibrium Constant (K) | Reference |

|---|---|---|---|

| 34 | 0.014 | 5.51 | everant.org |

| 50 | 0.00165 | 4.13 | researchgate.net |

| 60 | 0.00302 | 4.05 | researchgate.net |

Thermodynamic Studies: Thermodynamic analysis of the thermal degradation of 2-methoxyethanol (B45455), a structural analog, provides insight into the stability of the ether and alcohol bonds in this compound. scienceopen.com Unimolecular decomposition pathways include simple bond fissions and more complex reactions involving transition states. The bond dissociation energies (BDEs) indicate the weakest bonds in the molecule and thus the most likely points of initial fragmentation at high temperatures. For 2-methoxyethanol, the Cα-Cβ and Cγ-Oβ bonds are the weakest. scienceopen.com Thermodynamically, the most favored degradation pathway for 2-methoxyethanol is the formation of methane (B114726) and glycolaldehyde. scienceopen.com

| Reaction/Bond Fission | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|

| Cα − Cβ Bond Fission | BDE | 86.7 | scienceopen.com |

| Cγ − Oβ Bond Fission | BDE | 86.2 | scienceopen.com |

| Oα − H Bond Fission | BDE | 105.7 | scienceopen.com |

| Formation of Methoxyethene + H₂O | Ea | 62.8 | scienceopen.com |

| Formation of Vinyl alcohol + Methanol | Ea | 66.8 | scienceopen.com |

Environmental Research Perspectives on 2 2 Octoxyethoxy Ethanol

Environmental Fate and Transport Mechanisms

The environmental journey of 2-(2-octoxyethoxy)ethanol, from its release to its ultimate fate, is governed by a series of interconnected physical, chemical, and biological processes. These mechanisms determine its distribution across environmental compartments such as air, water, and soil, as well as its persistence in these matrices.

Biodegradation Pathways and Microbial Transformation of Glycol Ethers

Glycol ethers are generally considered to be biodegradable, and this is a primary mechanism for their removal from the environment. While specific studies on this compound are limited, research on analogous compounds such as 2-(2-butoxyethoxy)ethanol (B94605) (DEGBE) provides significant insights. The biodegradation of these ethers is primarily an aerobic process carried out by various microorganisms found in soil and water.

The proposed degradation pathway for glycol ethers typically involves the oxidation of the terminal alcohol group to form an acid, followed by the cleavage of the ether linkage. For instance, studies on 2-butoxyethanol (B58217) (BE) have identified that gram-negative bacteria, such as Pseudomonas and Hydrogenophaga, can degrade the compound by first oxidizing it to 2-butoxyacetic acid (2-BAA). This is followed by the cleavage of the ether bond, yielding glyoxylate (B1226380) and n-butanol, which are then further metabolized. chemsafetypro.com It is anticipated that this compound would follow a similar pathway, ultimately breaking down into smaller, less harmful molecules that can be incorporated into microbial biomass or mineralized to carbon dioxide and water.

The rate of biodegradation can be influenced by several factors, including the concentration of the compound, temperature, pH, and the availability of nutrients and oxygen. tensid.com High concentrations of the chemical can sometimes be inhibitory to microbial populations, slowing down the degradation process. tensid.com

Volatilization and Atmospheric Distribution Modeling

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, entering the atmosphere. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant. For this compound, like other glycol ethers with relatively low vapor pressures and low Henry's Law constants, volatilization from water and moist soil is not expected to be a significant environmental fate process.

Once in the atmosphere, the distribution of such compounds can be modeled. These models consider factors like wind patterns and atmospheric chemical reactions to predict the compound's movement and concentration in the air. episuite.dev However, given the low expected volatilization, the atmospheric concentration and long-range transport of this compound are predicted to be minimal.

Leaching and Soil Mobility

Leaching is the process by which a chemical dissolves in and is transported through the soil by water. A key parameter for assessing soil mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak adsorption to soil particles and a higher potential for leaching into groundwater.

Based on structure-activity relationships, glycol ethers like 2-(2-butoxyethoxy)ethanol are expected to have very high mobility in soil due to their low Koc values. canada.ca This suggests that if released to soil, this compound would have a high potential to leach through the soil profile and potentially contaminate groundwater. The actual extent of leaching will depend on various factors including soil type, rainfall, and the rate of biodegradation. heraproject.comjustice.gc.ca

Table 1: Estimated Environmental Fate Properties of this compound and its Analogue

| Property | This compound (Estimated) | 2-(2-Butoxyethoxy)ethanol (DEGBE) | Reference |

| Biodegradation | Readily biodegradable (by analogy) | Readily biodegradable | canada.ca |

| Volatilization from Water/Soil | Low | Low | canada.ca |

| Soil Mobility (Koc) | High (by analogy) | High (Koc ~10) | canada.ca |

Note: Data for this compound are largely based on estimations and analogies with 2-(2-Butoxyethoxy)ethanol due to limited direct experimental data.

Aquatic Environmental Behavior and Hydrolysis Stability

When released into aquatic environments, the behavior of this compound is dictated by its solubility, potential for hydrolysis, and toxicity to aquatic organisms.

Glycol ethers are generally soluble in water. This solubility facilitates their dispersion in the water column.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in glycol ethers is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments. nih.gov

The aquatic toxicity of this compound is expected to be low, similar to other glycol ethers. For its analogue, 2-(2-butoxyethoxy)ethanol, studies have shown it to be practically non-toxic to fish and aquatic invertebrates on an acute basis. europa.eu Quantitative Structure-Activity Relationship (QSAR) models, which predict the properties of a chemical based on its structure, also suggest low aquatic toxicity for this class of compounds. europa.eu

Table 2: Aquatic Toxicity Data for the Analogue 2-(2-Butoxyethoxy)ethanol (DEGBE)

| Species | Endpoint | Value (mg/L) | Reference |

| Fish (Lepomis macrochirus) | 96h LC50 | 1300 | tensid.comeuropa.eu |

| Aquatic Invertebrates (Daphnia magna) | 48h EC50 | >100 | europa.eu |

| Algae (Scenedesmus subspicatus) | 72h EC50 | >100 | europa.eu |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Modeling of Environmental Distribution and Persistence

Environmental fate models, such as the Fugacity Level III model, are used to predict the distribution and persistence of chemicals in the environment. These models use the physical and chemical properties of a substance to estimate its partitioning between air, water, soil, and sediment.

For this compound, due to its high water solubility and low vapor pressure, such models would predict that if released to the environment, it would predominantly partition to water and soil. Its low potential for volatilization means that atmospheric concentrations would be negligible.

The persistence of a chemical is its ability to remain in the environment without degrading. Based on its expected ready biodegradability, this compound is not predicted to be persistent in the environment. justice.gc.caepa.gov Its low octanol-water partition coefficient (log Kow) also indicates a low potential for bioaccumulation in organisms. tensid.com

Tools like the US EPA's EPI Suite™ (Estimation Program Interface) can be used to estimate these environmental fate parameters when experimental data is unavailable. episuite.devepa.gov These models provide valuable screening-level assessments of a chemical's potential environmental impact.

Advanced Applications in Chemical Science and Technology: a Research Focus

Role as a Solvent in Advanced Chemical Separations Research

The efficacy of chemical separation processes is fundamentally dependent on the choice of solvent. An ideal solvent should exhibit high selectivity and solubility for the target compound, while also aligning with modern principles of sustainable chemistry.

The extraction and isolation of bioactive compounds from natural sources are critical steps in pharmaceutical research and development. The choice of solvent is paramount, as it dictates the efficiency and selectivity of the extraction process. Traditionally, solvents like methanol, ethanol (B145695), and ethyl acetate (B1210297) are employed to extract hydrophilic compounds, while dichloromethane (B109758) or hexane (B92381) are used for more lipophilic substances. nih.gov The goal is to find solvents that can effectively extract the desired compounds, which may range from non-polar to polar and can be thermally sensitive. nih.gov

Research has increasingly focused on finding alternative solvents that offer improved performance and safety profiles. While direct, extensive research on 2-(2-Octoxyethoxy)ethanol in this specific application is emerging, its amphiphilic nature makes it a theoretically strong candidate. The octyl group provides lipophilic character, suitable for interacting with non-polar bioactive molecules, while the ether linkages and terminal hydroxyl group offer hydrophilicity, enabling the dissolution of polar components. This dual characteristic could allow for the efficient extraction of a wider spectrum of compounds from a single plant matrix, potentially simplifying complex multi-solvent extraction protocols. The selection of solvents is critical as residual amounts in the final product can lead to skin irritation or other undesirable effects. researchgate.net

Table 1: Comparison of Solvents Used in Bioactive Compound Extraction

| Solvent | Polarity | Typical Bioactive Targets | Notes |

| Water | High | Water-soluble components (some phenolic compounds, polysaccharides, vitamins) | Safest and most environmentally friendly option, but may have low extraction efficiency for some compounds. mdpi.com |

| Ethanol | High | Wide range of polar and non-polar compounds (phenolics, lipids, terpenoids) | Considered safe for food and pharmaceutical applications; effective for a broad spectrum of substances. mdpi.com |

| Methanol | High | Various polar compounds | High solubility and efficiency but poses safety and environmental concerns due to its toxicity. mdpi.com |

| Acetone | Medium | Medium-polar compounds (phenolic compounds, flavonoids) | Effective but needs careful handling due to volatility and flammability. mdpi.comcore.ac.uk |

| This compound | Amphiphilic | Potential for broad-spectrum extraction (polar and non-polar compounds) | A higher boiling point reduces volatility; its dual-nature structure is promising for complex extractions. |

Data for this compound is based on its chemical properties, as specific comparative studies are not widely published.

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes. whiterose.ac.uk A major focus has been the replacement of volatile organic compounds (VOCs) with greener, more sustainable alternatives. researchgate.net Sustainable solvents are often characterized by their renewability, low toxicity, biodegradability, and low vapor pressure to minimize air pollution. text2fa.ir

This compound aligns with several of these principles. As a higher-order glycol ether, it has a significantly lower vapor pressure and higher boiling point compared to traditional solvents like chloroform (B151607) or diethyl ether, which reduces VOC emissions and flammability risks. rsc.org Research into green solvents includes various classes such as bio-derived solvents, ionic liquids, and liquid polymers. text2fa.ir Glycol ethers, particularly those derived from biomass, are considered promising green solvents. The pursuit of sustainable alternatives is driven by the fact that solvent losses constitute a major portion of organic pollution, and their removal is energy-intensive. text2fa.ir The evaluation of a solvent's "greenness" is a complex process, considering its entire lifecycle, from synthesis to disposal and environmental impact. rsc.org

Integration in Advanced Materials Science Research

In materials science, the functional properties of a compound are exploited to design and create novel materials with specific, high-performance characteristics. This compound's hybrid structure makes it a valuable component in the synthesis of polymers and advanced formulations.

While not a conventional monomer for large-scale polymerization, this compound serves as a valuable specialty precursor in polymer and oligomer design. Its single terminal hydroxyl group allows it to function as a functionalizing agent or a chain-length moderator in condensation polymerization. For instance, in polyester (B1180765) or polyurethane synthesis, it can be incorporated at the end of a polymer chain, introducing a flexible, polar ethoxy-ethoxy segment capped with a non-polar octyl group.

This structure is particularly relevant in the design of oligomers—polymers of a relatively low and well-defined molecular weight. In some syntheses, ethanol is used as a solvent or reactant, and its presence can influence the structure of the resulting polymer network. frontiersin.org The synthesis of oligomers is a key step in creating materials like self-healing polymers and specialized resins. semanticscholar.org The use of precursors with specific functionalities, like the ether linkages in this compound, is a strategy to build precise polymeric structures without the need for toxic catalysts. semanticscholar.org The design of such polymers often involves multi-step pathways where oligomers are first synthesized and then condensed into the final polyester. semanticscholar.orgmdpi.com

A surfactant is a compound that lowers the surface tension between two liquids or between a liquid and a solid. ontosight.ai Surfactants are amphiphilic molecules, containing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. ontosight.ai this compound perfectly fits this description:

Hydrophobic Tail: The C₈H₁₇ (octyl) group.

Hydrophilic Head: The -O(CH₂CH₂O)₂H (ethoxyethanol) group.

This structure enables it to act as an effective emulsifier, a substance that stabilizes a mixture of two immiscible liquids, such as oil and water. In advanced formulations for pharmaceuticals or personal care products, creating stable emulsions is crucial for product performance and shelf-life. nih.gov The presence of surfactants allows for the formation of small, stable droplets of one phase dispersed within the other. nih.gov

Research on similar systems has shown that the stability and droplet size of an emulsion are influenced by factors such as surfactant concentration and the composition of the aqueous phase. For example, in some systems, the addition of ethanol to the water phase can decrease interfacial tension and lead to smaller emulsion droplets, up to a certain concentration. nih.gov The effectiveness of this compound as a surfactant is rooted in its ability to position itself at the oil-water interface, reducing the energetic penalty of mixing these two phases. This property is fundamental to its use in industrial cleaning agents, detergents, and specialized cosmetic formulations. ontosight.ai

Table 2: Factors Influencing Emulsion Properties in Surfactant Systems

| Factor | Effect on Emulsion | Research Finding Context |

| Surfactant Type | Determines minimum droplet size and stability. | Different surfactants (e.g., Tween 20 vs. Lecithin) yield different initial droplet sizes and stability profiles. nih.gov |

| Surfactant Concentration | Affects interfacial tension and droplet coverage. | Increasing concentration generally improves stability up to the critical micelle concentration (CMC). |

| Aqueous Phase Composition | Can alter surfactant solubility and interfacial tension. | Adding ethanol can decrease droplet size by lowering interfacial tension but may destabilize the emulsion at high concentrations by increasing surfactant solubility in the continuous phase. nih.gov |

| Oil Phase Volume | Influences viscosity and creaming/sedimentation rate. | Matching the densities of the oil and aqueous phases can significantly improve long-term stability. nih.gov |

Research on this compound in Reaction Media and Process Chemistry

The solvent in which a chemical reaction is conducted is not merely an inert medium; it can profoundly influence reaction kinetics, chemical equilibrium, and product selectivity. researchgate.netopen.edu The physical and chemical properties of this compound—such as its polarity, hydrogen bonding capability, high boiling point, and ability to dissolve a range of reactants—make it an intriguing medium for process chemistry research.

In esterification reactions, for example, which are often equilibrium-limited, the reaction medium can affect the conversion rate. researchgate.net A solvent like this compound could potentially improve the solubility of both a non-polar carboxylic acid and a polar alcohol, facilitating their interaction. Its high boiling point allows for reactions to be conducted at elevated temperatures without significant solvent loss or the need for pressurized vessels, which can accelerate reaction rates. mdpi.com

Furthermore, in process chemistry, simplifying downstream processing (e.g., product separation) is a major goal. The unique solubility characteristics of this compound could be exploited in extractive processes. For instance, in the production of ethyl acetate, an enhanced extraction process can significantly reduce wastewater and improve the recovery of raw materials. researchgate.net A solvent with tunable properties could streamline such integrated processes. The investigation of novel reaction media, including more environmentally friendly solvents, is an active area of research to enhance reaction yields and develop scalable, efficient production methods. vu.lt

Modulating Reaction Rates and Selectivity in Organic Synthesis

The compound this compound, a member of the oligoethylene glycol monoalkyl ether family, serves as a valuable tool in modern organic synthesis for controlling reaction kinetics and directing product outcomes. Its utility stems from its amphiphilic nature, possessing both a hydrophilic diethylene glycol chain and a lipophilic octyl group. This structure allows it to function as a non-ionic surfactant, profoundly influencing the reaction environment, particularly in aqueous media or as an additive in organic solvents.

A primary mechanism through which this compound modulates reaction rates is via micellar catalysis. In aqueous solutions, once its concentration exceeds the critical micelle concentration (CMC), these surfactant molecules self-assemble into spherical aggregates known as micelles. These micelles feature a hydrophobic core, formed by the octyl tails, and a hydrophilic shell, composed of the ethylene (B1197577) oxide head groups. This microenvironment can solubilize non-polar organic substrates within its core, bringing them into close proximity with catalysts and other reagents that may reside at the micelle-water interface or within the core itself. This localized increase in effective molarity dramatically accelerates reaction rates compared to the same reaction in a bulk, homogeneous solution.

This principle has been effectively applied in transition-metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. For instance, in palladium-catalyzed reactions like the Suzuki-Miyaura or Heck couplings, the use of non-ionic surfactants enables the reaction to proceed efficiently in water, a green and sustainable solvent. nih.govresearchgate.netbohrium.com The surfactant encapsulates the water-insoluble aryl halide and the organometallic coupling partner within the micellar nanoreactor, facilitating the catalytic cycle.

Furthermore, the structure of the micellar interface can influence the selectivity of a reaction (chemoselectivity, regioselectivity, or stereoselectivity). The specific orientation of substrates and catalysts within the organized micellar assembly can favor certain transition states over others, leading to a higher yield of the desired product. While specific research data for this compound is not extensively published, the principle is well-established for its class of compounds. The table below illustrates how the choice of surfactant can impact the yield in a representative Suzuki-Miyaura cross-coupling reaction, demonstrating the ability of these additives to modulate reaction efficiency.

| Entry | Surfactant (2 wt%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None (in neat water) | 24 | <5 |

| 2 | Sodium Dodecyl Sulfate (SDS) | 24 | 45 |

| 3 | Triton™ X-100 (A non-ionic surfactant) | 12 | 92 |

| 4 | PTS (A designer non-ionic surfactant) | 3 | 98 |

This table presents illustrative data for the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid, catalyzed by Pd(OAc)₂. It demonstrates the significant rate enhancement achieved by using non-ionic surfactants to form micelles in water. The data is representative of findings for this class of reactions and is adapted from research on micellar catalysis. nih.govresearchgate.net

Application in Biphasic and Multiphase Reaction Systems

In biphasic and multiphase reaction systems, where reactants are segregated into immiscible liquid phases (e.g., an aqueous phase and an organic phase), this compound demonstrates significant utility as a phase-transfer catalyst (PTC). tcichemicals.comfzgxjckxxb.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reagents in different phases by transporting one reactant across the phase boundary to react with the other. ijstr.orgresearchgate.net

The efficacy of this compound as a PTC is attributed to the dual functionality of its molecular structure. The poly(ethylene oxide) portion of the molecule is hydrophilic and has the ability to complex or chelate inorganic cations (such as K⁺, Na⁺, or Cs⁺), similar to the action of a crown ether. researchgate.net The octyl tail is lipophilic, ensuring solubility of the complex in the organic phase.

In a typical application, such as a nucleophilic substitution reaction between an organic halide (dissolved in an organic solvent) and an inorganic salt like sodium cyanide (dissolved in water), the reaction is often slow because the reactants cannot interact. When this compound is added, the ethylene glycol moiety at the aqueous interface chelates a sodium cation. To maintain charge neutrality, the associated cyanide anion is carried along with the surfactant complex into the organic phase. This "naked" and highly reactive cyanide anion is then free to react with the organic halide. The surfactant molecule, having delivered its cargo, can then return to the interface to repeat the process, thus acting as a true catalyst.

This mechanism is crucial for many palladium-catalyzed cross-coupling reactions that employ inorganic bases (e.g., K₂CO₃, Cs₂CO₃) which are soluble in water but not in the organic solvents where the catalyst and substrates are located. acs.org The phase-transfer catalyst facilitates the transport of the carbonate or hydroxide (B78521) base into the organic phase to participate in the catalytic cycle, for example, in the crucial base-mediated steps of the Suzuki or Heck reactions. whiterose.ac.uk

The table below provides representative data on the influence of a poly(ethylene glycol)-based phase-transfer catalyst on the yield of a nucleophilic substitution reaction, highlighting the dramatic improvement in reaction efficiency in a biphasic system.

| Entry | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 24 | <2 |

| 2 | Tetrabutylammonium Bromide (Quat Salt) | 6 | 95 |

| 3 | 18-Crown-6 | 4 | 99 |

| 4 | Polyethylene (B3416737) Glycol (PEG 400) | 8 | 92 |

This table illustrates the effect of different phase-transfer catalysts on the reaction of 1-bromooctane (B94149) (in toluene) with potassium acetate (aqueous solution). The data shows that poly(ethylene glycol), the parent structure of this compound, is a highly effective PTC, comparable to traditional quaternary ammonium (B1175870) salts and crown ethers. This data is representative of findings in phase-transfer catalysis literature. researchgate.net

Emerging Research Frontiers and Future Outlook for 2 2 Octoxyethoxy Ethanol

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of glycol ethers often relies on petrochemical feedstocks and processes that can be energy-intensive. Modern research is pivoted towards developing greener, more sustainable synthetic pathways. These emerging routes prioritize the use of renewable resources, atom economy, and the reduction of hazardous waste, aligning with the principles of green chemistry.

Key developments include:

Bio-based Feedstocks: Researchers are exploring the conversion of renewable compounds like 1,2-propanediol and 2,3-butanediol (B46004) to yield glycol ethers. researchgate.net Another innovative approach involves the synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether using solid base catalysts, which could be a model for other ether syntheses. rsc.org Efforts to produce poly(tetramethylene ether glycol) (PTMEG) from furfural, a biomass derivative, also highlight a move away from traditional fossil fuel-based methods. rsc.org

Greener Catalytic Systems: A significant shift is underway from caustic liquid catalysts to solid catalysts that are more easily recovered and reused. For instance, the Dow-BASF Hydrogen Peroxide to Propylene (B89431) Oxide (HPPO) process uses a specialized zeolite catalyst to produce propylene oxide, a precursor for P-series glycol ethers, with only water as a byproduct. epa.gov This process significantly reduces wastewater and energy consumption. epa.gov Similarly, CaO-based solid bases have shown high efficiency and stability in ether synthesis, offering a viable and sustainable strategy. rsc.org

Process Intensification: Novel methods are being developed to make synthesis more efficient. Vapor-phase carbonylation of formaldehyde (B43269) derivatives over zeolite catalysts allows for the production of ethylene glycol precursors at much lower pressures than traditional liquid-phase methods, avoiding the need to dissolve CO in a liquid. escholarship.org Two-stage processes that combine Guerbet coupling and intermolecular dehydration can convert alcohols like ethanol (B145695) into distillate-range ethers with high yields. rsc.org

| Aspect | Traditional Synthesis | Emerging Sustainable Synthesis | Key Benefits |

| Feedstock | Ethene, Propylene (from crude oil) epa.govescholarship.org | Biomass-derived diols, furfural, ethanol researchgate.netrsc.orgrsc.org | Reduced dependency on fossil fuels, use of renewable resources. |

| Catalyst | Caustic bases, organic peroxides rsc.orgepa.gov | Solid bases (CaO–MgO), zeolites (ZSM-5 type) rsc.orgepa.gov | Catalyst reusability, reduced waste, higher selectivity. |

| Byproducts | Significant volumes of co-products (e.g., t-butyl alcohol) epa.gov | Primarily water or minimal byproducts epa.gov | Improved atom economy, simplified purification, less environmental impact. |

| Energy Use | High energy consumption rsc.orgepa.gov | Reduced energy use by up to 35% in some processes epa.gov | Lower operational costs and carbon footprint. |

| Wastewater | High wastewater generation epa.gov | Reduced wastewater by 70–80% in some processes epa.gov | Lower environmental burden and water treatment costs. |

Exploration of Bio-Inspired Chemistry and Interfaces (Non-Clinical)

The amphiphilic nature of 2-(2-Octoxyethoxy)ethanol, possessing both a hydrophilic (water-loving) ethoxy-ethanol head and a hydrophobic (water-fearing) octoxy tail, makes it an ideal candidate for research in bio-inspired chemistry. This field seeks to mimic complex biological processes for technological applications. The focus is on its behavior at interfaces and its ability to self-assemble, which are fundamental to many biological systems.

Self-Assembling Systems: Like many surfactants, this compound can self-assemble in aqueous solutions to form structures such as micelles. Research into farnesol-based surfactants has demonstrated how molecular design can lead to self-activation in water, creating molecular rearrangements that generate other molecules. rsc.org This principle of self-assembly and reaction within micelles is a bio-inspired approach to creating and storing molecules. rsc.org

Interfacial Phenomena: The mechanical properties of fluid interfaces, which are profoundly influenced by surfactants, are critical in systems like emulsions and foams. mdpi.com Research is active in understanding how ethoxylated surfactants partition in microemulsion-oil-water systems and how they influence interfacial tension. mdpi.com Quantum-chemical analysis is being used to study the formation of crystalline monolayers of ethoxylated nonionic surfactants at the air/water interface, providing deep insights into their packing and thermodynamics. mpg.de

Functional Bio-Interfaces: Novel surfactants are being designed with functional groups, such as catechol, that can be cross-linked at a droplet's interface. epfl.ch This bio-inspired approach can transform a simple emulsion drop into a stable capsule with a viscoelastic shell, preventing leakage and allowing for the creation of 3D-printed structures. epfl.ch This mimics the way biological systems create compartments and structures.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of compounds like this compound, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. mt.com Advanced spectroscopic techniques, particularly in situ (in the reaction mixture) monitoring, have become indispensable tools for real-time analysis. mt.com

Real-Time Process Understanding: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy allow scientists to "watch" a chemical reaction as it happens. mt.commt.com This provides immediate information on the concentration of reactants, products, and any transient intermediates, eliminating the errors and time delays associated with offline sampling and analysis. mt.comacs.orgspectroscopyonline.com

Applications in Etherification: For etherification reactions, in situ Raman spectroscopy has been successfully used to monitor reaction progress and determine the end-point, which is crucial for quality control. acs.org By developing quantitative models, researchers can predict the concentration of starting materials and products in real time, with a high degree of accuracy. acs.org For example, one study achieved a root-mean-square error of prediction (RMSEP) of just 0.2% w/w for the ether product. acs.org

Electrochemical and Complex Reactions: In situ monitoring is also being applied to more complex systems. An electrochemical reactor coupled with a recycle loop through a transmission FTIR cell allows for continuous monitoring of reactions without disturbing the electrochemical cell itself. nih.gov This provides accurate kinetic profiles and mechanistic insights into electrochemically controlled reactions. nih.gov

| Technique | Principle | Information Gained | Application Example |

| In Situ FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. mt.com | Tracks concentration changes of key species, identifies intermediates, elucidates reaction mechanisms and kinetics. mt.com | Monitoring the LDA-mediated enolization of an ester at -78°C, a reaction difficult to analyze by offline methods. mt.com |

| In Situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. acs.org | Quantitative concentration prediction, reaction end-point detection, process understanding during scale-up. acs.org | Monitoring a heterogeneous etherification reaction to ensure completion and minimize impurities. acs.org |

| Coupled Electrochemistry-FTIR | An electrochemical cell is linked via a recycle loop to an FTIR cell for continuous analysis. nih.gov | Real-time kinetic profiles of electrochemical reactions, mechanistic insight into reactions under electrochemical control. nih.gov | Studying the oxidation of allylic alcohols and trifluoromethylation of heteroarenes. nih.gov |

Machine Learning and Artificial Intelligence in Predicting this compound Behavior

The complexity of surfactant behavior presents a significant challenge for traditional modeling. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools to rapidly predict the properties and behavior of surfactants like this compound, accelerating research and development. encyclopedia.pubnih.gov

Prediction of Physicochemical Properties: AI algorithms, especially neural networks, can be trained on existing datasets to predict critical surfactant properties. encyclopedia.pub These include the critical micelle concentration (CMC), surface tension, and phase behavior based on factors like temperature and chemical structure. encyclopedia.pubresearchgate.net This predictive power can guide the design of new surfactants with specific desired properties without the need for extensive trial-and-error experimentation. encyclopedia.pub

Phase Diagram Prediction: Researchers have explored using various ML classifiers to predict the phase behavior of nonionic surfactants. nih.govchemrxiv.org While predicting an entire phase diagram from scratch remains challenging due to data bias, ML models are highly capable of filling in missing data points in a partially complete diagram. nih.govchemrxiv.org